Pyrrolidin-3-YL-acetic acid tert-butyl ester
Overview
Description
Pyrrolidin-3-YL-acetic acid tert-butyl ester is a chemical compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.27 g/mol . The compound is a yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3
. This indicates that the compound contains 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
This compound is a yellow liquid . It has a molecular weight of 185.26 g/mol and a density of 0.965 g/cm3 . The boiling point is 238.1°C at 760 mmHg .Scientific Research Applications
Quantum Chemical Investigation
- Molecular properties and electronic characteristics of substituted pyrrolidinones, which include compounds structurally related to Pyrrolidin-3-YL-acetic acid tert-butyl ester, have been studied using DFT and quantum-chemical calculations. These studies provide insights into the highest occupied and lowest unoccupied molecular orbitals of these compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Continuous Flow Synthesis
- This compound is closely related to pyrrole-3-carboxylic acids, which have been synthesized through a one-step, continuous flow process. This method highlights the potential for efficient and scalable synthesis of such compounds (Herath & Cosford, 2010).
Divergent and Solvent Dependent Reactions
- Research on the reactivity of similar esters shows that solvent and temperature play a critical role in determining the products of reactions involving pyrrolidinone derivatives. This knowledge is essential for developing synthetic strategies for compounds like this compound (Rossi et al., 2007).
Synthesis of Drug Intermediates
- This compound is structurally similar to intermediates synthesized for drug development. An efficient process for synthesizing such intermediates from itaconic acid ester has been developed, demonstrating the compound's relevance in pharmaceutical synthesis (Min, 2010).
Future Directions
While specific future directions for Pyrrolidin-3-YL-acetic acid tert-butyl ester are not available, the pyrrolidine scaffold is widely used in drug discovery for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles continues to be a focus in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in many biologically active compounds .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in the target’s function.
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 18526 g/mol , and it has a boiling point of 238.1°C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the broad biological activity of pyrrolidine derivatives , it is plausible that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in a dry, sealed place , suggesting that moisture and air exposure could affect its stability.
properties
IUPAC Name |
tert-butyl 2-pyrrolidin-3-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIYBQSFAAAGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693620 | |
Record name | tert-Butyl (pyrrolidin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
783301-96-2 | |
Record name | tert-Butyl (pyrrolidin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.